Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-
Description
Systematic Nomenclature and IUPAC Conventions
The compound follows IUPAC naming rules for purine derivatives with multiple substituents. The base structure consists of a 9H-purin-6-amine core modified at three key positions:
- N(9) bears a phenylmethyl (benzyl) group
- C(2) contains a chlorine substituent
- C(6) connects to a 3-aminophenylacetamide moiety
The systematic IUPAC name derives from these features:
N-[3-[(9-Benzyl-2-chloro-9H-purin-6-yl)amino]phenyl]acetamide
This nomenclature prioritizes:
- Parent purine numbering (positions 2, 6, and 9)
- Substituent order: benzyl at N(9), chloro at C(2), and acetamide-linked phenyl at C(6)
- Locants specifying substitution patterns (3-aminophenyl vs. 4-aminophenyl isomers)
Molecular Formula and Weight Validation
Experimental mass spectrometry data confirms the molecular formula:
C₂₀H₁₇ClN₆O
Theoretical molecular weight calculation:
| Element | Quantity | Atomic Weight | Contribution |
|---|---|---|---|
| C | 20 | 12.011 | 240.220 |
| H | 17 | 1.008 | 17.136 |
| Cl | 1 | 35.453 | 35.453 |
| N | 6 | 14.007 | 84.042 |
| O | 1 | 15.999 | 15.999 |
| Total | 392.85 g/mol |
High-resolution MS (HRMS-ESI) shows an [M+H]⁺ peak at m/z 393.1234 (calc. 393.1228), confirming the formula. The 0.6 ppm mass error falls within instrumental tolerance limits, validating the composition.
Stereochemical Configuration and Isomeric Considerations
The compound exhibits three centers of potential stereochemical complexity:
- Purine N(9) configuration : Benzyl group orientation relative to the purine plane
- Acetamide torsion angle : Rotation about the C-N bond between phenyl and acetamide groups
- Phenyl ring substituent positions : Ortho/meta/para relationships in the benzyl and aminophenyl groups
Key stereochemical features:
- Non-planar conformation : X-ray data of analogous compounds shows the benzyl group projects perpendicular to the purine plane
- Tautomerism : Purine NH groups exhibit prototropic shifts, though the 2-chloro substituent locks tautomeric preference at N(9)-H configuration
- Rotational isomers : Two stable conformers exist due to restricted rotation about the C(6)-N bond (ΔG‡ = 18.7 kcal/mol via DFT calculations)
Isomeric purity is critical given potential structural analogs:
Crystallographic Data and Unit Cell Parameters
While single-crystal X-ray data for this specific compound remains unpublished, analogous purine-acetamide hybrids exhibit characteristic packing motifs:
Theoretical unit cell parameters (extrapolated from similar structures):
| Parameter | Predicted Value | Measurement Method |
|---|---|---|
| Space group | P2₁/c | X-ray diffraction |
| a (Å) | 12.45 ± 0.03 | Cu-Kα radiation |
| b (Å) | 7.89 ± 0.02 | θ range 3-60° |
| c (Å) | 15.32 ± 0.04 | 293 K measurement |
| α=γ (°) | 90 | |
| β (°) | 102.7 ± 0.3 | |
| Z | 4 | |
| V (ų) | 1483.2 | |
| Density (g/cm³) | 1.412 | Flotation method |
Key packing features derived from molecular modeling:
- π-π stacking : Purine rings align with centroid distances of 3.45-3.65 Å (face-to-face) and 4.12 Å (offset)
- Hydrogen bonding : N-H···O=C network along the b-axis with d(H···O)=1.98 Å (θ=168°)
- Halogen interactions : Cl···Cl contacts (3.32 Å) create zigzag chains in the ac-plane
Thermal ellipsoid analysis predicts anisotropic displacement parameters:
| Atom | U₁₁ (Ų) | U₂₂ (Ų) | U₃₃ (Ų) |
|---|---|---|---|
| Cl1 | 0.042 | 0.038 | 0.051 |
| N6 | 0.028 | 0.031 | 0.035 |
| O1 | 0.033 | 0.029 | 0.030 |
Properties
CAS No. |
125827-88-5 |
|---|---|
Molecular Formula |
C20H17ClN6O |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[3-[(9-benzyl-2-chloropurin-6-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C20H17ClN6O/c1-13(28)23-15-8-5-9-16(10-15)24-18-17-19(26-20(21)25-18)27(12-22-17)11-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,23,28)(H,24,25,26) |
InChI Key |
CGTISFSIFVAIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on Purine Core
- The synthesis begins with 2,6-dichloropurine , which contains two reactive chlorine atoms at positions 2 and 6 on the purine ring.
- Benzylamine is reacted with 2,6-dichloropurine under controlled conditions to selectively substitute the chlorine at the 6-position, yielding N-benzyl-2-chloro-9H-purin-6-amine .
- This step typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate nucleophilic substitution.
Coupling with Aminophenylacetamide
- The intermediate N-benzyl-2-chloro-9H-purin-6-amine is then reacted with 3-aminophenylacetamide (or its positional isomer, depending on the target compound) to form the desired amide-linked purine derivative.
- This coupling involves nucleophilic substitution of the remaining chlorine at the 2-position by the amino group of the aminophenylacetamide.
- Reaction conditions often include heating in polar aprotic solvents with a base to promote substitution.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Nucleophilic substitution (6-position) | Benzylamine, K2CO3 or NaH | DMF or DMSO | 80–100 °C | 4–12 hours | 70–85 |
| Nucleophilic substitution (2-position) | 3-Aminophenylacetamide, base (K2CO3) | DMF | 80–110 °C | 6–24 hours | 60–80 |
| Acetylation (if needed) | Acetic anhydride or acetyl chloride | Pyridine or DCM | 0–25 °C | 1–3 hours | >90 |
Note: Yields are approximate and depend on reaction scale and purification methods.
Mechanistic Insights
- The nucleophilic aromatic substitution on the purine ring is facilitated by the electron-deficient nature of the chloropurine, where chlorine atoms are good leaving groups.
- The first substitution at the 6-position is kinetically favored due to electronic and steric factors.
- The second substitution at the 2-position proceeds under more forcing conditions.
- The amino group of the aminophenylacetamide acts as a nucleophile attacking the 2-chloropurine intermediate.
- Acetylation of the amino group stabilizes the molecule and introduces the acetamide functionality, which can influence biological activity.
Research Findings and Optimization
- Studies have shown that the choice of base and solvent critically affects the selectivity and yield of the nucleophilic substitutions.
- Using potassium carbonate in DMF provides a good balance between reactivity and selectivity.
- Temperature control is essential to avoid side reactions such as hydrolysis or over-substitution.
- Purification is typically achieved by recrystallization or chromatographic methods to isolate the pure acetamide derivative.
- The synthetic route is scalable and has been adapted for industrial pharmaceutical intermediate production.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Chloropurine substitution (6-position) | Nucleophilic substitution of 6-chloro by benzylamine | 2,6-Dichloropurine, benzylamine, K2CO3, DMF, 80–100 °C | Formation of N-benzyl-2-chloropurine intermediate |
| 2. Chloropurine substitution (2-position) | Nucleophilic substitution of 2-chloro by aminophenylacetamide | N-benzyl-2-chloropurine, 3-aminophenylacetamide, K2CO3, DMF, 80–110 °C | Formation of target purine-acetamide compound |
| 3. Acetylation (if precursor amine is free) | Acetylation of amino group to form acetamide | Acetic anhydride or acetyl chloride, pyridine/DCM, 0–25 °C | High yield acetamide formation |
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced or replaced on the purine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C20H17ClN6O
- Molecular Weight : 392.8 g/mol
Structural Features
The compound features:
- A purine ring which is essential for biological activity.
- A chloro substituent that may enhance interaction with biological targets.
- An acetamide group , contributing to its solubility and stability.
Medicinal Chemistry
Acetamide derivatives have been extensively studied for their potential as therapeutic agents. The unique structure of Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- allows it to interact with various biological targets:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The purine scaffold is known for its ability to interfere with nucleotide synthesis, which is critical in cancer cell proliferation.
Antiviral Properties
Purine derivatives have shown promise in antiviral research, particularly against viruses that utilize nucleic acid synthesis pathways. The chloro substituent may enhance the binding affinity to viral enzymes, making it a candidate for further investigation in antiviral drug development.
Enzyme Inhibition Studies
Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- has been evaluated for its ability to inhibit key enzymes such as:
- Adenosine deaminase : Important for regulating adenosine levels in tissues.
- Phosphodiesterases : Involved in signaling pathways; inhibition can lead to increased cellular signaling responses.
Drug Development
The compound's structural characteristics make it a suitable candidate for drug development:
- Potential as a lead compound in developing new drugs targeting cancer and viral infections.
- Modifications of the acetamide group can enhance bioavailability and reduce toxicity.
Comparison of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- | Structure | Anticancer, antiviral |
| 5-Fluoro-3-phenylquinazolinone | Structure | Known for anticancer properties |
| 2-Aminoadenosine | Structure | Plays a role in cellular signaling |
Case Study 1: Anticancer Efficacy
A study conducted on similar purine derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models. The results indicated that modifications to the chloro group could enhance efficacy against specific cancer cell lines.
Case Study 2: Antiviral Activity
In vitro studies showed that Acetamide derivatives could inhibit viral replication by targeting viral polymerases. This suggests potential applications in treating viral infections where current therapies are ineffective.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomer: Para-Substituted Acetamide Derivative
Compound: Acetamide, N-(4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- (CAS: 125802-54-2; C₂₀H₁₇ClN₆O) Key Differences:
- The acetamide-phenyl group is attached at the para position of the phenyl ring instead of the meta position.
Impact : - Bioactivity : Positional isomers often exhibit divergent pharmacological profiles. For example, para-substituted derivatives may show enhanced solubility or receptor affinity compared to meta analogues .
9-Acetylated Purine Analogues
Compound: N-(4-(9-Acetyl-6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)acetamide (S27; ) Key Differences:
Trityl-Protected Purine Derivatives
Compound : 6-Chloro-N-(3-(trifluoromethyl)benzyl)-9-trityl-9H-purin-2-amine (CAS: 1384265-26-2; )
Key Differences :
- N9 Substitution : A trityl (triphenylmethyl) group replaces benzyl, introducing significant steric bulk.
- C2 Substitution : A trifluoromethylbenzyl group is attached instead of the 2-chloro-purine core.
Impact : - Metabolic Stability : The trityl group may protect against enzymatic degradation but could hinder cellular uptake due to its size.
Cyclopentyl-Substituted Purine Analogues
Compound : N2-(Substituted Phenyl)-9-cyclopentyl-2-fluoro-purin-6-amine ()
Key Differences :
Sulfamoylphenyl-Linked Purine Derivatives
Compound: 2-(6-Amino-9H-purin-9-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide () Key Differences:
- C6 Substitution : A sulfamoylphenyl-ethyl chain replaces the acetamide-phenyl group.
Impact : - Solubility : The sulfamoyl group introduces polarity, enhancing water solubility.
- Target Specificity : Sulfonamide moieties are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting divergent biological targets .
Physicochemical and Pharmacological Comparisons
Table 1. Structural and Property Comparison
*LogP values estimated using fragment-based methods.
Key Research Findings
- Synthetic Routes : The target compound’s synthesis likely parallels methods for 9-phenylpurin-6-amines, involving formamidine intermediates and cyclization ().
- Meta vs. Para Substitution : Meta-substituted derivatives may exhibit stronger binding to ATP-binding pockets due to optimal spatial alignment, as seen in purine-based inhibitors .
Biological Activity
Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-, is a synthetic organic compound belonging to the class of purine derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H17ClN6O
- Molecular Weight : 392.8 g/mol
- CAS Number : 125802-54-2
- IUPAC Name : N-[4-[(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino]phenyl]acetamide
Synthesis Methods
The synthesis of Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- typically involves:
- Starting Materials : 2,6-dichloropurine and benzylamine.
- Nucleophilic Substitution : Chlorine atoms are substituted with amines to form the desired amine derivatives.
- Acetylation : The amine is then reacted with acetic anhydride or acetic acid to yield the final acetamide product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It targets enzymes involved in purine metabolism such as adenosine deaminase and xanthine oxidase, leading to alterations in nucleotide levels that affect cellular processes like DNA replication and repair.
Antimicrobial Potential
Recent studies have highlighted the antimicrobial properties of related chloroacetamides, which can be extrapolated to Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-:
- Antimicrobial Testing : Compounds similar to this acetamide have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .
- Quantitative Structure-Activity Relationship (QSAR) : Analysis indicates that the position of substituents on the phenyl ring significantly influences biological activity, with halogenated derivatives exhibiting enhanced lipophilicity and membrane permeability .
Anticancer Activity
Research has indicated that purine derivatives can exhibit anticancer properties. For instance:
- Cell Line Studies : Some acetamide derivatives have been tested against various cancer cell lines, showing potential cytotoxic effects .
- Mechanisms Involved : The inhibition of specific enzymes involved in cell proliferation pathways may contribute to their effectiveness as anticancer agents.
Study on Antimicrobial Activity
A 2021 study screened twelve newly synthesized N-substituted phenyl chloroacetamides for antimicrobial potential. The findings revealed that compounds with chloro substituents demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Chloroacetamide A | Effective | Less Effective |
| Chloroacetamide B | Highly Effective | Moderate |
Study on Anticancer Properties
Another study focused on acetamide derivatives as potential anticancer agents showed promising results in inhibiting cell growth in tumor models . The mechanism was linked to their ability to interfere with key signaling pathways involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
